molecular formula C10H13NO2 B1195654 Propyl anthranilate CAS No. 30954-98-4

Propyl anthranilate

Cat. No.: B1195654
CAS No.: 30954-98-4
M. Wt: 179.22 g/mol
InChI Key: QYGHESHPPSSONP-UHFFFAOYSA-N
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Description

Propyl anthranilate is an organic compound belonging to the class of esters. It is derived from anthranilic acid and propanol. This compound is known for its pleasant fruity aroma, making it a popular choice in the fragrance and flavor industries. Its chemical structure consists of a benzene ring substituted with an amino group and a propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl anthranilate can be synthesized through the esterification of anthranilic acid with propanol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Propyl anthranilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to anthranilic acid and propanol.

    Substitution: The amino group on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: this compound can be oxidized to form propyl 2-aminobenzoate.

    Reduction: Reduction yields anthranilic acid and propanol.

    Substitution: Various substituted derivatives of this compound can be formed depending on the substituent used.

Scientific Research Applications

Propyl anthranilate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as precursors for drug development.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of propyl anthranilate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Methyl anthranilate: Known for its grape-like aroma, it is used in flavoring and fragrance industries.

    Ethyl anthranilate: Another ester of anthranilic acid, used similarly in fragrances and flavors.

    Butyl anthranilate: Used in the synthesis of more complex organic compounds.

Uniqueness of Propyl Anthranilate: this compound stands out due to its specific aroma profile and its versatility in chemical reactions. Its intermediate chain length (propyl group) provides a balance between volatility and stability, making it a preferred choice in various applications.

Properties

IUPAC Name

propyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHESHPPSSONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184935
Record name Propyl anthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30954-98-4
Record name Propyl anthranilate
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Record name Propyl anthranilate
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Record name Propyl anthranilate
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Record name Benzoic acid, 2-amino-, propyl ester
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Record name Propyl anthranilate
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Synthesis routes and methods

Procedure details

453 parts of anthranilic acid methyl ester are reacted with 900 parts of n-propanol and 15 parts of potassium carbonate according to Example 1. The reaction lasts for about ten hours. There are obtained 495 parts of anthranilic acid-n-propyl ester (boiling point 128°-131° C. at 3-5 mm Hg; nD25 1,551; containing according to gas chromatography less than 0.2% of anthranilic acid methyl ester). The yield is 92% of the theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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